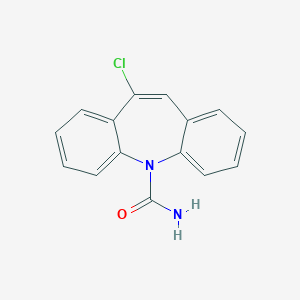

10-Chloro Carbamazepine

Description

Contextualization within Dibenz[b,f]azepine Chemistry

The parent structure of carbamazepine (B1668303) and its analogues is the dibenz[b,f]azepine heterocyclic system. rsc.orgrsc.org This tricyclic framework consists of two benzene (B151609) rings fused to a central seven-membered azepine ring. researchgate.net The specific arrangement of this fusion and the presence of a double bond at the 10,11-position are characteristic features. researchgate.net Carbamazepine itself is chemically known as 5H-dibenz[b,f]azepine-5-carboxamide. gpatindia.com

The chemical reactivity and biological activity of dibenz[b,f]azepine derivatives can be significantly influenced by the addition of various substituents. ontosight.ai The introduction of a halogen atom, such as the chlorine in 10-Chloro Carbamazepine, is a strategic modification intended to alter the molecule's electronic properties and metabolic fate. nih.govacs.org

Table 1: Core Chemical Structures

| Compound Name | Core Structure | Key Features |

|---|---|---|

| Dibenz[b,f]azepine | Tricyclic system with two benzene rings and a central azepine ring. | The foundational scaffold for carbamazepine and its analogues. researchgate.net |

| Carbamazepine | Dibenz[b,f]azepine with a carboxamide group at the 5-position. | A well-established anticonvulsant drug. rsc.org |

| This compound | Carbamazepine with a chlorine atom at the 10-position. | A halogenated analogue studied for its altered properties. |

Rationale for Academic Research into Halogenated Carbamazepine Analogues

The primary impetus for academic inquiry into halogenated carbamazepine analogues is the desire to mitigate the adverse drug reactions (ADRs) associated with the parent compound. nih.govacs.org Carbamazepine is extensively metabolized in the body, and some of its metabolites are believed to be responsible for hypersensitivity reactions and other toxicities. liverpool.ac.uk

Research has focused on creating analogues that are less susceptible to metabolic activation. rsc.org By strategically placing halogen atoms on the dibenz[b,f]azepine nucleus, researchers aim to block the sites of oxidative metabolism, such as aromatic hydroxylation and 10,11-epoxidation. nih.govacs.org For instance, studies have shown that monochlorination or difluorination can effectively inhibit aromatic hydroxylation. nih.govacs.org The synthesis and evaluation of these analogues serve as crucial probes for understanding structure-metabolism relationships. rsc.org

Overview of Current Research Gaps in Halogenated Carbamazepine Studies

Despite the progress made, significant gaps remain in the understanding of halogenated carbamazepine analogues. While certain halogenation patterns have been shown to reduce the formation of reactive metabolites, the immunological consequences are not fully elucidated. rsc.org For example, some halogenated derivatives that effectively block ring hydroxylation are still capable of stimulating T-cells, albeit to a lesser extent than the parent drug. rsc.org This indicates that the mechanism of immune activation is complex and not solely dependent on the formation of specific metabolites.

Furthermore, the synthesis of certain halogenated analogues can be challenging, limiting the availability of a diverse range of compounds for comprehensive study. rsc.org There is a need for more efficient and versatile synthetic routes to access a wider array of halogenated derivatives. rsc.org A deeper understanding of the structure-activity relationships, particularly concerning the type and position of the halogen, is also required to rationally design safer and more effective compounds.

Table 2: Research Findings on Halogenated Carbamazepine Analogues

| Analogue Type | Research Finding | Implication/Research Gap |

|---|---|---|

| 2-monohalo and 2,8-dihalo analogues | Designed to minimize reactive metabolite formation. nih.govacs.org | Further investigation is needed to understand the full immunological profile of these analogues. rsc.org |

| Monochlorinated and difluorinated analogues | Can completely inhibit aromatic hydroxylation. nih.govacs.org | The impact of this inhibition on T-cell activation requires more detailed study. rsc.org |

| Fluoro analogues | An effective two-step synthesis from appropriate indoles has been developed. rsc.org | The applicability of this synthetic route to a broader range of halogenated analogues needs to be explored. |

Structure

3D Structure

Properties

IUPAC Name |

5-chlorobenzo[b][1]benzazepine-11-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2O/c16-12-9-10-5-1-3-7-13(10)18(15(17)19)14-8-4-2-6-11(12)14/h1-9H,(H2,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQXOFJNTUXHWMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C3=CC=CC=C3N2C(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201034472 | |

| Record name | 10-Chloro carbamazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201034472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59690-92-5 | |

| Record name | 10-Chloro carbamazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201034472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic and Structural Characterization of 10 Chloro Carbamazepine

Advanced Spectroscopic Techniques for Structural Elucidation

The definitive structure of 10-Chloro Carbamazepine (B1668303) would be determined using a combination of advanced spectroscopic techniques, each providing unique insights into its molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be fundamental in mapping the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the two benzene (B151609) rings and the protons of the carboxamide group. The introduction of a chlorine atom at the 10-position would induce changes in the chemical shifts of nearby protons compared to the parent Carbamazepine molecule, a key indicator for confirming the substitution pattern.

¹³C NMR: The carbon NMR spectrum would provide information on all the carbon atoms in the molecule. The carbon atom bonded to the chlorine (C-10) would exhibit a characteristic chemical shift. The signals for the other carbon atoms in the dibenzo[b,f]azepine ring system would also be influenced by the electronegative chlorine atom.

A hypothetical ¹H NMR data table for 10-Chloro Carbamazepine, based on the known spectrum of Carbamazepine and expected substituent effects, is presented below.

| Proton | Hypothetical Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| Aromatic-H | 7.20-7.80 | Multiplet | - |

| NH₂ | 5.50-6.50 | Broad Singlet | - |

| H-10/H-11 | Varies | Varies | - |

Mass Spectrometry (MS): Mass spectrometry would be utilized to determine the molecular weight and fragmentation pattern of this compound. The molecular ion peak in the mass spectrum would confirm the compound's elemental composition. The fragmentation pattern would offer further structural clues, as specific bond cleavages would be characteristic of the dibenzo[b,f]azepine core structure and the chloro-substitution.

Infrared (IR) Spectroscopy: IR spectroscopy would be employed to identify the functional groups present in the molecule. Key vibrational frequencies would include those for the N-H stretching of the amide, the C=O stretching of the carboxamide group, and C-Cl stretching, as well as the characteristic absorptions of the aromatic rings.

A summary of expected IR absorption bands is provided in the table below.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H Stretch (Amide) | 3400-3200 |

| C-H Stretch (Aromatic) | 3100-3000 |

| C=O Stretch (Amide) | 1700-1650 |

| C=C Stretch (Aromatic) | 1600-1450 |

| C-N Stretch | 1400-1200 |

| C-Cl Stretch | 800-600 |

Crystallographic Analysis of this compound and Its Cocrystals

Should single crystals of this compound be successfully grown, X-ray crystallographic analysis would reveal:

The precise location of the chlorine atom on the dibenzo[b,f]azepine ring.

The conformation of the seven-membered azepine ring.

The intermolecular interactions, such as hydrogen bonding and van der Waals forces, that dictate the crystal packing.

Furthermore, the formation of cocrystals of this compound with other molecules (coformers) would be investigated to potentially modify its physicochemical properties. Crystallographic analysis of these cocrystals would be crucial to understand the supramolecular synthons and hydrogen-bonding motifs that govern their formation and stability.

While specific crystallographic data for this compound is not available, the table below illustrates the type of information that would be obtained from such an analysis, based on data for related Carbamazepine cocrystals.

| Crystal System | Space Group | Unit Cell Dimensions | Molecules per Unit Cell (Z) |

| (Hypothetical) | (Hypothetical) | a = ?, b = ?, c = ?; α = ?, β = ?, γ = ? | ? |

Computational and Theoretical Investigations of 10 Chloro Carbamazepine

Quantum Chemical Approaches to Reactivity and Stability

Quantum chemical methods are powerful tools for investigating the electronic structure, stability, and reactivity of molecules. For a molecule like 10-Chloro Carbamazepine (B1668303), these approaches could provide valuable insights into its behavior at a molecular level.

Density Functional Theory (DFT) Studies on Reaction Pathways

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict reaction mechanisms and pathways. For 10-Chloro Carbamazepine, DFT studies could elucidate how the chloro substitution impacts its susceptibility to metabolic transformations compared to Carbamazepine. Such studies would typically involve mapping the potential energy surface for various reactions, such as oxidation and epoxidation, which are known metabolic routes for Carbamazepine.

No specific DFT studies on the reaction pathways of this compound have been identified in the current body of scientific literature.

Ab Initio Theory Applications

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. These calculations can provide highly accurate predictions of molecular properties. Applications for this compound would include the precise determination of its molecular geometry, vibrational frequencies, and electronic properties. This foundational data is crucial for understanding its stability and spectroscopic characteristics.

There are no known applications of ab initio theory specifically to this compound reported in the available scientific literature.

Analysis of Free Energy Barriers and Transition States

A critical aspect of understanding chemical reactions is the analysis of the energy profiles, including the free energy barriers and the structures of transition states. For this compound, computational analysis could predict the activation energies for potential metabolic or degradation reactions. This information would be vital for assessing its persistence and potential to form reactive intermediates.

Specific analyses of free energy barriers and transition states for this compound are not available in the existing scientific literature.

Molecular Dynamics Simulations and Conformation Analysis

Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. For this compound, MD simulations could reveal its conformational flexibility and how it interacts with its environment, such as solvent molecules or biological macromolecules. Understanding the accessible conformations is key to predicting its biological activity.

No molecular dynamics simulation studies or detailed conformational analyses specifically for this compound have been found in published research.

Prediction of Molecular Interactions and Binding Properties

Computational methods can be employed to predict how a molecule like this compound might interact with biological targets, such as enzymes or receptors. This is often achieved through molecular docking and other simulation techniques. Such studies could help in understanding its pharmacological and toxicological profile.

There is a lack of published research on the predicted molecular interactions and binding properties of this compound.

Theoretical Studies of Degradation Mechanisms and Products

Theoretical studies can be instrumental in predicting the environmental fate of a compound by elucidating its degradation pathways and identifying potential degradation products. For this compound, this would involve modeling its reactions with common environmental oxidants, such as hydroxyl radicals.

No theoretical studies on the degradation mechanisms and products of this compound are currently available in the scientific literature.

In Vitro Mechanistic Studies of 10 Chloro Carbamazepine

Modulation of Voltage-Gated Ion Channels by Carbamazepine (B1668303) Analogues

The primary mechanism of action for Carbamazepine and its analogues is the modulation of voltage-gated ion channels, which play a critical role in neuronal excitability.

Investigations on Sodium Channel Interactions

Carbamazepine is a well-established voltage-dependent blocker of sodium channels. It preferentially binds to the inactivated state of the channel, thereby limiting the repetitive firing of action potentials. This action is considered central to its pharmacological effects. Studies on various derivatives of 10,11-dihydro-5H-dibenz[b,f]azepine-5-carboxamide have consistently shown that this class of compounds possesses significant sodium channel-blocking properties. It is highly probable that 10-Chloro Carbamazepine shares this primary mechanism of action. The introduction of a chloro- group at the 10-position is likely to influence the lipophilicity and electronic properties of the molecule, which could in turn affect its affinity for the sodium channel binding site and its blocking kinetics. However, without direct experimental data, the precise nature and extent of this modulation by this compound remain speculative.

Table 1: Effects of Carbamazepine on Voltage-Gated Sodium Channels

| Parameter | Observation | Reference |

|---|---|---|

| Mechanism | Voltage-dependent block | uc.pt |

| State Preference | Inactivated state | uc.pt |

| Effect | Limits repetitive firing of action potentials | uc.pt |

| Binding Site | Within the ion-conducting pathway | uc.pt |

Exploration of Calcium Channel Modulation

The effects of Carbamazepine on voltage-gated calcium channels are less definitive. Some studies have reported that Carbamazepine can inhibit L-type and N-type calcium channels, particularly at concentrations above the typical therapeutic range core.ac.uknih.gov. This inhibition of calcium influx could contribute to a reduction in neurotransmitter release. However, other research has found no significant effect of Carbamazepine on calcium currents at clinically relevant concentrations uc.pt. Given these conflicting findings for the parent compound, it is difficult to predict the precise effects of this compound on calcium channels. The chlorine substitution could potentially enhance or diminish this activity, but dedicated in vitro studies are necessary to elucidate this.

Ligand Binding Studies with Neurotransmitter Receptors (e.g., GABA)

The interaction of Carbamazepine with neurotransmitter receptors is a secondary aspect of its mechanism of action. While not its primary target, some studies suggest that Carbamazepine can potentiate GABA-induced chloride currents, indicating a modulatory role at GABA-A receptors nih.govnih.gov. This potentiation appears to be allosteric and independent of the benzodiazepine (B76468) binding site nih.gov. Carbamazepine has been shown to increase brain GABA levels in some preclinical models nih.gov. It is plausible that this compound could also interact with GABA-A receptors, potentially with altered affinity or efficacy due to the halogen substitution. However, specific binding assays for this compound have not been reported in the available literature.

Influence on Synaptic Transmission Mechanisms (e.g., Post-tetanic Potentiation)

Carbamazepine has been demonstrated to inhibit synaptic transmission, an effect that is likely a consequence of its primary action on sodium channels. Specifically, Carbamazepine can reduce sharp wave-ripple complexes in hippocampal slices, indicating an influence on synchronous neuronal activity mdpi.comresearchgate.net. The inhibition of neurotransmission by Carbamazepine has been shown to be synapse-specific mdpi.com. By blocking presynaptic sodium channels, Carbamazepine and its analogues can reduce the influx of sodium ions that is necessary for neurotransmitter release, thereby dampening synaptic transmission. It is reasonable to hypothesize that this compound would exert a similar inhibitory effect on synaptic transmission, with the potency of this effect being dependent on its affinity for presynaptic sodium channels.

Molecular Mechanisms of ATP-Sensitive Potassium Channel Correction

Recent research has uncovered a novel mechanism of action for Carbamazepine involving ATP-sensitive potassium (KATP) channels. Carbamazepine has been identified as a "corrector" of trafficking-impaired KATP channels, particularly those with mutations in the SUR1 subunit nih.govnih.govresearchgate.net. It can rescue the surface expression of these mutant channels, thereby restoring their function. In addition to its corrector effect, Carbamazepine also inhibits KATP channel activity by blocking the channel's response to MgADP nih.govnih.govresearchgate.net. This dual action on KATP channels represents a distinct mechanism from its effects on voltage-gated sodium channels. Given that this action is shared by other structurally diverse compounds, it is conceivable that this compound could also possess the ability to correct and/or inhibit KATP channels. The chloro- substitution could influence the binding affinity to the SUR1 subunit, but this remains to be experimentally verified.

Table 2: Effects of Carbamazepine on ATP-Sensitive Potassium (KATP) Channels

| Effect | Mechanism | Reference |

|---|---|---|

| Trafficking Correction | Rescues surface expression of mutant channels | nih.govnih.govresearchgate.net |

| Channel Inhibition | Blocks channel response to MgADP | nih.govnih.govresearchgate.net |

| Binding Site | SUR1 subunit | nih.govnih.govresearchgate.net |

Preclinical Pharmacological and Toxicological Research in Vitro and in Vivo, Non Human Models

In Vitro Assessment of Biological Activity

Comprehensive in vitro studies to fully characterize the biological activity of 10-Chloro Carbamazepine (B1668303) are not extensively reported.

Specific cell-based assays to determine the target engagement of 10-Chloro Carbamazepine have not been detailed in the available research. While derivatives of the parent compound, carbamazepine, are known to interact with voltage-gated sodium channels, direct evidence and detailed characterization of this compound's interaction with its molecular targets are pending further investigation.

Dedicated enzymatic assays to evaluate the potential of this compound to induce or inhibit cytochrome P450 (CYP) enzymes have not been specifically documented. Understanding the interaction of this compound with CYP enzymes is crucial for predicting potential drug-drug interactions, a factor that requires future examination.

In Vivo Studies in Animal Models

In vivo research has provided some initial insights into the anticonvulsant properties of what is believed to be a chlorinated derivative of carbamazepine, though a definitive link to the 10-chloro isomer is not explicitly stated in all sources.

Studies in rodent models have explored the anticonvulsant potential of a compound referred to as CLB. In the maximal electroshock (MES) test in rats, a low dose of CLB did not demonstrate protection from seizures. biorxiv.org However, a higher dose did provide seizure protection within the first hour after administration, an effect that diminished thereafter, consistent with a rapid elimination from the brain. biorxiv.org In mice, the efficacy of a low dose of CLB in the 6Hz seizure test was observed to decline in parallel with the compound's brain concentrations. biorxiv.org

The anticonvulsant activity of the parent compound, carbamazepine (CBZ), is well-documented and serves as a benchmark. In the MES model, CBZ has a median effective dose (ED₅₀) of 9.67 mg/kg in mice and 4.39 mg/kg in rats. mdpi.com

Interactive Data Table: Anticonvulsant Efficacy of CLB in Rodent Models

| Species | Seizure Model | Dose | Outcome |

| Rat | MES | Low | No seizure protection observed. biorxiv.org |

| Rat | MES | High | Seizure protection observed within the first hour post-treatment. biorxiv.org |

| Mouse | 6Hz (44 mA) | Low | Efficacy mirrored the decline in brain concentrations. biorxiv.org |

Specific investigations into the analgesic effects of this compound in animal pain models are not currently available in the reviewed literature. While carbamazepine is known for its use in neuropathic pain, the analgesic potential of its 10-chloro derivative remains an area for future research.

Preclinical Pharmacokinetic Profiles in Animal Models

The preclinical pharmacokinetic profile of a compound identified as CLB has been characterized in both mice and rats, revealing species-specific differences in its metabolism and disposition.

In mice, CLB exhibited a short plasma half-life (t₁/₂) of approximately 0.7-0.8 hours. biorxiv.org In contrast, its metabolite, NCLB, had a significantly longer half-life of 4.4-6.4 hours, leading to a plasma area under the curve (AUC) about 10-fold greater than that of the parent compound. biorxiv.org

In rats, both CLB and its metabolite, NCLB, demonstrated short half-lives in both plasma and brain tissue. biorxiv.org Notably, NCLB concentrations were substantially lower (approximately 20-fold less) than CLB in both plasma and brain, suggesting different metabolic rates between mice and rats. biorxiv.org The kinetic profiles of CLB and NCLB were found to be identical in rat plasma and brain. biorxiv.org

Interactive Data Table: Pharmacokinetic Parameters of CLB in Animal Models

| Species | Parameter | CLB Value | NCLB Value | Tissue |

| Mouse | Plasma t₁/₂ (low dose) | 0.704 hr biorxiv.org | 6.41 hr biorxiv.org | Plasma |

| Mouse | Plasma t₁/₂ (high dose) | 0.793 hr biorxiv.org | 4.43 hr biorxiv.org | Plasma |

| Rat | t₁/₂ | Short biorxiv.org | Short biorxiv.org | Plasma and Brain |

| Rat | Relative Concentration | Higher | ~20-fold lower than CLB biorxiv.org | Plasma and Brain |

Absorption and Distribution in Non-Human Biological Systems

Comprehensive studies detailing the absorption and distribution of 10-Chloro-10,11-dihydrocarbamazepine in non-human biological systems have not been identified in publicly accessible scientific literature. Research on the parent compound, carbamazepine, indicates that its distribution varies across different body fluids and organ tissues in animal models. For instance, in autopsy cases, carbamazepine concentrations were generally higher in organ tissues, such as the liver and lungs, than in blood and urine. However, it is not scientifically sound to extrapolate these specific distribution patterns to its chlorinated derivative without direct experimental evidence.

Metabolism of Halogenated Carbamazepine Analogues in Animal Species

The metabolism of carbamazepine is a complex process involving multiple enzymatic pathways, primarily mediated by cytochrome P450 (CYP) and epoxide hydrolase enzymes. While this provides a framework for understanding how halogenated analogues might be processed, specific metabolic pathways for 10-Chloro-10,11-dihydrocarbamazepine in any animal species are not well-documented.

Identification of Metabolites (e.g., Epoxides, Hydroxylated Derivatives)

For carbamazepine, the primary metabolic route involves the formation of carbamazepine-10,11-epoxide, which is then hydrolyzed to trans-10,11-dihydroxy-10,11-dihydrocarbamazepine. Other pathways include the formation of hydroxylated and quinone metabolites. There is no specific information available identifying the metabolites of 10-Chloro-10,11-dihydrocarbamazepine in animal species. It is plausible that similar pathways involving epoxidation and hydroxylation could occur, but this remains speculative without empirical data.

Formation of Reactive Metabolites and Adducts (in vitro/animal tissue)

The bioactivation of carbamazepine can lead to the formation of chemically reactive metabolites, such as arene oxides and quinone-imines, which can form adducts with proteins and other macromolecules. nih.govnih.gov These reactive intermediates are thought to play a role in the idiosyncratic adverse drug reactions associated with carbamazepine. nih.gov Research on the formation of reactive metabolites from 10-Chloro-10,11-dihydrocarbamazepine and their potential to form adducts in vitro or in animal tissues has not been found in the reviewed literature.

Excretion Pathways in Non-Human Organisms

Information regarding the excretion pathways of 10-Chloro-10,11-dihydrocarbamazepine in non-human organisms is not available. For carbamazepine, the majority of the dose is excreted in the urine, primarily as metabolites, with only a small fraction excreted as the unchanged drug. researchgate.net

Non-Human Ecotoxicological Assessments

There are no specific ecotoxicological assessments available for 10-Chloro-10,11-dihydrocarbamazepine. Studies on carbamazepine have shown it to be persistent in the aquatic environment and to have potential effects on various organisms. nih.govbusca-tox.comnih.govmdpi.comscielo.br For example, ecotoxicological evaluations of carbamazepine have been conducted on species such as the common carp (B13450389) (Cyprinus carpio), the cockle (Cerastoderma edule), and various other aquatic organisms, revealing potential for biological effects. nih.govscielo.br However, the environmental impact of its chlorinated analogue remains uninvestigated.

Based on a comprehensive review of available scientific literature, there is a significant lack of specific preclinical pharmacological and toxicological research data for the compound "this compound" concerning its impact on aquatic organisms and the associated biochemical markers of environmental exposure in non-human species.

Extensive searches for "this compound" and its potential synonyms in the context of ecotoxicology, aquatic toxicity, and environmental impact have not yielded specific studies or datasets that would allow for a thorough and accurate composition of the requested article sections. The body of research overwhelmingly focuses on the parent compound, Carbamazepine (CBZ), and its primary metabolites, such as 10,11-dihydro-10,11-epoxycarbamazepine.

Therefore, it is not possible to provide detailed research findings, data tables, or an in-depth analysis as requested for "this compound" due to the absence of available scientific information on this specific chemical entity in the specified research areas.

To fulfill the user's request, verifiable and specific data for "this compound" would be required. Without such data, any attempt to generate the requested content would be speculative and would not meet the standards of scientific accuracy.

Analytical Methodologies for 10 Chloro Carbamazepine and Metabolites

Chromatographic Techniques for Separation and Quantitation

Chromatography is the cornerstone for the analysis of 10-Chloro Carbamazepine (B1668303), providing the necessary resolving power to separate it from the parent drug, other related impurities, and metabolites.

High-Performance Liquid Chromatography (HPLC) Development and Validation

High-Performance Liquid Chromatography (HPLC) is a primary technique for the quantitative analysis of Carbamazepine and its impurities. Developing a robust HPLC method for 10-Chloro Carbamazepine would involve a systematic approach to optimize separation and detection.

Method Development: A typical approach would utilize reversed-phase chromatography. Key parameters to be optimized include:

Stationary Phase: A C18 or C8 column is commonly used for Carbamazepine and its derivatives, offering good hydrophobic retention. For halogenated compounds, alternative stationary phases like cyano or diol columns might also be explored to achieve the desired selectivity nih.govresearchgate.net.

Mobile Phase: A mixture of an aqueous buffer (such as phosphate or acetate) and an organic modifier (acetonitrile or methanol) is standard. Gradient elution is often preferred over isocratic elution to effectively separate a wide range of impurities with different polarities google.com. The pH of the mobile phase is a critical parameter to control the ionization state of the analytes and achieve optimal peak shape and retention.

Detection: UV detection is the most common method, with the wavelength selected based on the chromophore of the dibenzo[b,f]azepine ring system. For Carbamazepine, detection is often set around 215-230 nm or 285 nm nih.govgoogle.comnih.gov.

Validation: Once developed, the method must be validated according to ICH guidelines. Validation parameters would include:

Specificity: Ensuring the method can unequivocally assess the analyte in the presence of components that may be expected to be present.

Linearity: Demonstrating a direct proportional relationship between analyte concentration and detector response over a defined range.

Accuracy & Precision: Determining the closeness of the test results to the true value and the degree of scatter between a series of measurements, respectively.

Limit of Detection (LOD) & Limit of Quantitation (LOQ): Establishing the lowest concentration of the analyte that can be reliably detected and quantified.

Robustness: Assessing the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Below is an interactive table summarizing typical HPLC conditions used for the analysis of Carbamazepine and its related impurities, which would serve as a starting point for a this compound method.

| Parameter | Typical Condition | Purpose |

| Column | C18, 5 µm, 4.6 x 250 mm | Provides hydrophobic retention for separation. |

| Mobile Phase A | Ammonium Dihydrogen Phosphate Solution (50mmol) | Aqueous buffer to control pH and ionic strength. |

| Mobile Phase B | Acetonitrile | Organic modifier to elute analytes. |

| Elution Mode | Linear Gradient | To separate compounds with a range of polarities. |

| Flow Rate | 1.0 - 1.5 mL/min | Controls analysis time and separation efficiency. |

| Detection | UV at 215 nm | Wavelength for sensitive detection of the analyte. |

| Injection Volume | 20 µL - 50 µL | Amount of sample introduced into the system. |

This table is based on methods developed for Carbamazepine and its general impurities nih.govgoogle.com.

Ultra Performance Liquid Chromatography (UPLC) Applications

Ultra Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing columns with smaller particle sizes (<2 µm) and instrumentation capable of handling higher pressures. This results in dramatically improved resolution, sensitivity, and speed of analysis. For the analysis of this compound, UPLC offers the advantage of resolving it from closely related impurities in a much shorter run time nih.gov. The principles of method development are similar to HPLC, but the optimization is geared towards faster gradients and higher flow rates, leveraging the efficiency of the sub-2 µm particle columns.

Gas Chromatography (GC) Methods

Gas Chromatography (GC) is another powerful technique for the analysis of thermally stable and volatile compounds. For Carbamazepine and its derivatives, derivatization is often required to improve their volatility and thermal stability, preventing on-column degradation.

A common derivatization agent is a trimethylsilyl (TMS) reagent nih.gov. The GC method typically employs a capillary column with a non-polar stationary phase, such as OV-1 (a methyl silicone), and a flame ionization detector (FID) or an electron-capture detector (ECD) nih.govresearchgate.netcsbsju.edu. The ECD can be particularly sensitive for halogenated compounds like this compound researchgate.net. A key consideration for GC analysis is the temperature of the injector port, as high temperatures can cause thermal degradation of related compounds, potentially leading to inaccurate quantification nih.gov.

Mass Spectrometry (MS) for Identification and Quantification

Mass Spectrometry (MS), particularly when coupled with a chromatographic separation technique, is an indispensable tool for the structural elucidation and sensitive quantification of this compound and its metabolites.

LC-MS and GC-MS Approaches

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of HPLC or UPLC with the detection power of mass spectrometry. This hyphenated technique is highly sensitive and selective, making it ideal for detecting and quantifying trace-level impurities and metabolites in complex matrices daicelpharmastandards.comlew.ro. Electrospray ionization (ESI) is a commonly used ionization source for this class of compounds nih.gov. By monitoring the specific mass-to-charge ratio (m/z) of this compound, the method can achieve very low limits of detection.

Gas Chromatography-Mass Spectrometry (GC-MS) offers high chromatographic efficiency for volatile compounds. After derivatization, GC-MS can provide definitive identification based on both the retention time and the mass spectrum of the analyte. The mass spectrum provides a molecular fingerprint that can confirm the identity of this compound.

Tandem Mass Spectrometry for Metabolite Characterization

Tandem Mass Spectrometry (MS/MS or MSⁿ) is the gold standard for characterizing metabolites. In an LC-MS/MS system, a specific parent ion (for instance, the protonated molecule of a potential metabolite of this compound) is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed in the second mass analyzer daicelpharmastandards.commdpi.com. This process provides valuable structural information, allowing for the identification of metabolic transformation sites on the molecule.

For Carbamazepine, known metabolic pathways include oxidation and hydroxylation daicelpharmastandards.com. It can be hypothesized that this compound undergoes similar metabolic transformations. An LC-MS/MS study would aim to identify metabolites by searching for predicted masses and then confirming their structures by analyzing their fragmentation patterns. For example, the fragmentation of the parent Carbamazepine molecule (m/z 237) often yields a characteristic product ion at m/z 194 researchgate.net. Similar characteristic fragmentation pathways would be established for this compound to aid in the identification of its metabolites in biological samples. The high sensitivity of modern MS/MS instruments, such as triple quadrupole or ion trap mass spectrometers, allows for the detection of these metabolites even at very low concentrations nih.gov.

Spectrophotometric Methods for Detection and Analysis

Spectrophotometry, particularly UV-Visible spectrophotometry, serves as a fundamental, cost-effective, and accessible technique for the quantitative analysis of Carbamazepine and its related compounds. The method relies on the principle that the molecule absorbs light at a specific wavelength.

For Carbamazepine, the wavelength of maximum absorbance (λmax) is consistently reported around 284-286 nm, although this can vary slightly depending on the solvent used. scholarsresearchlibrary.combepls.comjournaljpri.com Methanol is a commonly employed solvent for preparing standard and sample solutions. scholarsresearchlibrary.combepls.comresearchgate.net The analysis involves creating a calibration curve by measuring the absorbance of several standard solutions of known concentrations. researchgate.net The concentration of the analyte in a sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve. ijses.com Linearity for this method is typically observed in the low µg/mL range. scholarsresearchlibrary.comjournaljpri.comijses.com

Other spectrophotometric approaches involve chemical reactions to produce a colored product that can be measured in the visible range. One such method involves the reaction of Carbamazepine with Mo(V)–thiocyanate in an acidic medium, followed by extraction, with the resulting colored ion-pair being measured at 470 nm. arabjchem.org Another technique uses a brominating agent; the unreacted bromine is then reacted with a dye like methylene blue or cresol red, and the change in absorbance is measured at 665 nm or 517 nm, respectively. epu.edu.iq

| Solvent | Reported λmax (nm) | Reference |

|---|---|---|

| Methanol / Distilled Water | 284 nm | scholarsresearchlibrary.combepls.comresearchgate.net |

| Methanol | 286 nm | journaljpri.com |

| Reaction with Mo(V)–thiocyanate | 470 nm | arabjchem.org |

| Reaction with Brominating Agent/Cresol Red | 517 nm | epu.edu.iq |

| Reaction with Brominating Agent/Methylene Blue | 665 nm | epu.edu.iq |

Sample Preparation Strategies for Biological and Environmental Matrices

Effective sample preparation is critical for accurate and reliable quantification, as it serves to isolate and concentrate the target analyte from complex matrices, thereby minimizing interference. The choice of method depends on the matrix (e.g., blood, urine, wastewater) and the subsequent analytical technique.

For Biological Matrices (Serum, Plasma, Urine):

Protein Precipitation (PP): This is a rapid and simple method often used for plasma and serum samples. It involves adding a solvent like acetonitrile to the sample to denature and precipitate proteins. nih.gov After centrifugation, the supernatant containing the analyte can be directly analyzed or further processed.

Liquid-Liquid Extraction (LLE): LLE is a common technique that separates compounds based on their differential solubilities in two immiscible liquids. For Carbamazepine in plasma, a typical LLE procedure involves protein precipitation followed by extraction. jchemrev.com One described method for rat plasma involves a liquid-liquid extraction procedure prior to LC/MS/MS analysis. nih.gov Ionic liquid-based dispersive liquid-liquid microextraction has also been developed, showing extraction recoveries of 70% for Carbamazepine from plasma. semanticscholar.org

Solid-Phase Extraction (SPE): SPE is a highly effective technique for both cleanup and concentration. It utilizes a solid sorbent material to retain the analyte, which is then washed to remove interferences and finally eluted with a suitable solvent. jchemrev.com For urine samples, a molecularly imprinted polymer (MIP) has been synthesized for the selective solid-phase extraction of Carbamazepine, achieving recoveries of 65%. nih.govstrath.ac.uk

For Environmental Matrices (Wastewater, Biosolids):

Solid-Phase Extraction (SPE): SPE is the predominant method for extracting Carbamazepine and its metabolites from aqueous environmental samples like wastewater. Polymeric sorbents are commonly used. Studies comparing different SPE cartridges found that some, like the Phenomenex Strata-X™, can provide high recovery rates (72–102%) for Carbamazepine in wastewater effluent. tandfonline.comresearchgate.net

Pressurized Liquid Extraction (PLE): For solid matrices like sewage biosolids, more rigorous extraction methods are required. PLE has been successfully used to extract Carbamazepine and its metabolites from biosolid samples, with recoveries ranging from 80.1% to 92.4%. nih.gov

| Matrix | Preparation Method | Reported Recovery (%) | Reference |

|---|---|---|---|

| Rat Plasma | Liquid-Liquid Extraction (LLE) | >87% | nih.gov |

| Human Plasma | Ionic Liquid DLLME | 70% | semanticscholar.org |

| Wastewater | Solid-Phase Extraction (SPE) | 72-102% | tandfonline.comresearchgate.net |

| Urine | Molecularly Imprinted Polymer SPE | 65% | nih.govstrath.ac.uk |

| Treated Biosolids | Pressurized Liquid Extraction (PLE) | 80.1-92.4% | nih.gov |

| Blood | Ultrasound-Assisted Extraction | 76.00-106.44% | nih.gov |

Development of Internal Standards for Quantitative Analysis

In quantitative analysis, particularly for chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) coupled with mass spectrometry (MS), internal standards (IS) are crucial. An IS is a compound with similar physicochemical properties to the analyte, which is added in a known concentration to both the calibration standards and the unknown samples. It helps to correct for variations in sample preparation, injection volume, and instrument response, thereby improving the accuracy and precision of the results.

The ideal internal standard is an isotopically labeled version of the analyte.

Deuterated Internal Standards: For Carbamazepine, deuterated standards such as D10-Carbamazepine are widely used. nih.gov These compounds are chemically identical to the analyte but have a different mass due to the presence of deuterium atoms. This allows them to be distinguished by a mass spectrometer while co-eluting chromatographically with the analyte, making them the "gold standard" for LC-MS/MS methods. nih.govnih.gov Carbamazepine-D2N15 is another stable-labeled internal standard that has been employed. nih.gov

When isotopically labeled standards are unavailable or cost-prohibitive, structurally similar compounds (analogs) are used.

Structural Analogs: Dihydrocarbamazepine has been used as a surrogate internal standard for the quantification of Carbamazepine and its metabolites in aqueous samples due to its molecular similarity and suitable chromatographic retention time. csbsju.edu Other compounds, such as N-acetyltryptophan ethyl ester, have also been used as internal standards for HPLC-UV analysis. nih.gov

| Internal Standard | Type | Analytical Method | Reference |

|---|---|---|---|

| D10-Carbamazepine | Isotopically Labeled | LC-MS/MS | nih.gov |

| Carbamazepine-D2N15 | Isotopically Labeled | LC-MS/MS | nih.gov |

| Dihydrocarbamazepine | Structural Analog | LC-MS/MS | csbsju.edu |

| N-acetyltryptophan ethyl ester | Structural Analog | HPLC-UV | nih.gov |

Environmental Fate and Degradation Studies of Halogenated Carbamazepine Compounds

Persistence and Occurrence in Aquatic Environments

Carbamazepine (B1668303) is renowned for its persistence in aquatic environments. Its chemical stability and resistance to biodegradation lead to its frequent detection in various water bodies. Conventional wastewater treatment plants (WWTPs) generally exhibit low removal efficiency for Carbamazepine, often less than 10%, making them a primary source of its entry into surface and groundwater. mdpi.com

The compound has been detected in municipal wastewater, surface water, groundwater, and even in seawater, indicating its widespread distribution and recalcitrant nature. mdpi.commdpi.com Its persistence has led to suggestions of its use as an anthropogenic marker to track water contamination from sewage. mdpi.com

Table 1: Occurrence of Carbamazepine in Various Aquatic Environments

| Water Source | Concentration Range | Key Findings |

|---|---|---|

| Municipal Wastewater | Tens to several thousands of ng/L | Poorly removed by conventional WWTPs. mdpi.com |

| Surface Water | Can reach up to µg/L levels | Frequently detected due to WWTP effluent discharge. |

| Groundwater | Detected due to infiltration | Can contaminate aquifers through soil passage. nih.gov |

| Seawater | Detected at low ng/L levels | Demonstrates extreme persistence in the environment. mdpi.com |

Degradation Pathways under Environmental Conditions

The degradation of Carbamazepine in the environment is a slow process, primarily driven by chemical oxidation and photodegradation, with biotic transformation playing a lesser role.

Chemical oxidation has been explored as a method for Carbamazepine removal in water treatment. The UV/chlorine process has been shown to be effective in degrading Carbamazepine, with the degradation following pseudo-first-order reaction kinetics. nih.gov The degradation rate is influenced by factors such as chlorine dose and pH, with increased degradation observed at higher chlorine doses and lower pH. nih.gov The reaction involves both direct chlorination and attack by reactive species like hydroxyl and chlorine radicals. nih.gov During this process, chlorinated aromatic products can be formed. nih.gov

Photodegradation is another significant pathway for the transformation of Carbamazepine in the environment. Studies have shown that chloride can enhance the photodegradation of Carbamazepine, particularly in the presence of Fe(III) colloids, which can lead to the formation of chloroderivatives. unito.itacs.org Direct photolysis can lead to the formation of intermediates such as acridine. unito.itacs.org Various advanced oxidation processes (AOPs) that utilize UV light, such as UV/TiO2, have also been shown to effectively degrade Carbamazepine. mdpi.commdpi.com

Carbamazepine is generally resistant to biodegradation in conventional wastewater treatment processes. nih.govresearchgate.net However, some microbial transformation has been observed under specific conditions. For instance, under anaerobic conditions, reductive transformation of Carbamazepine can occur, leading to the formation of hydrogenated transformation products. nih.gov Certain white-rot fungi, such as Pleurotus ostreatus, have also demonstrated the ability to transform Carbamazepine, although the transformation products can sometimes be more toxic than the parent compound. huji.ac.il

Identification of Environmentally Relevant Transformation Products

The degradation of Carbamazepine leads to the formation of numerous transformation products (TPs), which can have their own environmental and toxicological profiles.

During chemical oxidation processes like ozonation and UV/chlorine treatment, a variety of TPs are formed. Ozonation can lead to the formation of products such as BQM, BQD, and BaQD. nih.gov The UV/chlorine process can generate up to 24 different transformation products, including hydroxylated and chlorinated aromatic ring products. nih.gov One of the major TPs from hydroxyl radical oxidation is CBZ-10,11-epoxide. nih.gov

Photodegradation can yield acridine as a major intermediate through direct photolysis, while hydroxylated and chlorinated derivatives are also observed. unito.itacs.org Biotic transformations can produce a range of metabolites. For example, the fungus Pleurotus ostreatus can transform Carbamazepine into 10,11-epoxy carbamazepine and 10,11-dihydroxy carbamazepine in liquid culture, with further metabolism leading to over 20 different TPs in solid-state fermentation. huji.ac.il

Table 2: Major Transformation Products of Carbamazepine

| Degradation Pathway | Major Transformation Products |

|---|---|

| Chemical Oxidation | CBZ-10,11-epoxide, Hydroxylated and chlorinated aromatic products, BQM, BQD, BaQD. nih.govnih.gov |

| Photodegradation | Acridine, Hydroxylated compounds, Chlorinated derivatives. unito.itacs.org |

| Biotic Transformation | 10,11-epoxy carbamazepine, 10,11-dihydroxy carbamazepine, Hydrogenated TPs. nih.govhuji.ac.il |

Assessment of Recalcitrance and Environmental Mobility

Carbamazepine's chemical structure contributes to its high recalcitrance in the environment. researchgate.net It has a long environmental half-life and is resistant to many conventional water treatment methods. nih.govresearchgate.net This persistence, coupled with its continuous introduction into aquatic systems via wastewater effluent, leads to its ubiquitous presence.

The mobility of Carbamazepine in the environment is also a significant factor. It has a moderate hydrophobicity, which means it does not strongly sorb to sludge or sediment, allowing it to remain in the water column and be transported over long distances. mdpi.com Its persistence and mobility contribute to the risk of it contaminating various water sources, including those used for drinking water. mdpi.commdpi.com The formation of numerous transformation products, some of which may also be persistent and mobile, further complicates the environmental risk assessment of Carbamazepine. huji.ac.ilmdpi.com

Future Research Directions for Halogenated Carbamazepine Analogues

Exploration of Novel Synthetic Routes

The creation of new halogenated carbamazepine (B1668303) analogues necessitates the development of more efficient and versatile synthetic strategies. Current research has established effective methods, but future exploration is focused on improving yield, reducing costs, and accessing a wider variety of derivatives. researchgate.netnih.gov

One promising approach involves a two-step synthesis of dibenz[b,f]azepines from N-arylindoles, followed by acid-catalyzed rearrangement. nih.gov This method provides a convenient pathway to the core heterocyclic system of carbamazepine, which can then be halogenated and further modified. nih.gov Future research could focus on optimizing catalysts and reaction conditions for this rearrangement to improve efficiency and applicability to a broader range of substituted indoles.

Further investigations may also explore novel strategies for introducing the carboxamide side chain, a key functional group for the biological activity of carbamazepine. nih.gov This could involve developing new reagents or catalytic systems that allow for the direct and selective addition of this group to the halogenated dibenz[b,f]azepine core. The application of methodologies used for other complex heterocyclic pharmaceuticals, such as polymer-assisted synthesis or flow chemistry, could also streamline the production of these analogues. beilstein-journals.org

| Flow Chemistry | Utilizing continuous flow reactors for synthesis. | Improved safety, scalability, and reaction control. |

Advanced Computational Modeling for Structure-Function Relationships

Computational modeling has become an indispensable tool for predicting the properties and biological activities of new chemical entities, thereby accelerating drug discovery. nanobioletters.com For halogenated carbamazepine analogues, advanced computational methods can provide deep insights into their structure-function relationships.

Techniques such as Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to investigate the physicochemical, pharmacodynamic, and pharmacokinetic properties of these compounds. nanobioletters.com For instance, DFT calculations can predict molecular properties and quantum parameters that influence a molecule's stability and reactivity. nanobioletters.com Molecular docking studies are crucial for understanding how these analogues interact with biological targets, such as voltage-gated sodium and calcium channels. nanobioletters.comnih.gov

Future research will likely focus on developing more accurate and predictive computational models. This includes refining force fields used in molecular dynamics simulations to better capture the behavior of halogenated compounds and employing machine learning algorithms to analyze large datasets and identify novel candidates with desired properties. These computational approaches can help test hypotheses and guide experimental design before committing to laboratory synthesis. nanobioletters.com

Computational Techniques in Carbamazepine Analogue Research

| Technique | Application | Insights Gained |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of electronic structure and molecular properties. nanobioletters.com | Predicts stability, reactivity, and quantum chemical parameters. nanobioletters.com |

| Molecular Docking | Simulating the interaction between a ligand and a protein target. nanobioletters.com | Elucidates binding modes and predicts binding affinity to targets like ion channels. nanobioletters.com |

| ADME/Tox Prediction | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity. nanobioletters.com | Assesses the drug-likeness and potential safety issues of new analogues. nanobioletters.com |

| Crystal Engineering | Computational solid form discovery and analysis of crystal packing. acs.org | Understands polymorphism and helps in designing crystalline materials with desired properties. acs.org |

Development of Targeted Probes for Mechanistic Elucidation

To fully understand the biological effects of halogenated carbamazepine analogues, it is essential to develop targeted molecular probes. These probes can be used to investigate the mechanisms of action, metabolic pathways, and off-target effects of these compounds. Halogenated analogues themselves have been synthesized for use as probes to study structure-metabolism relationships and hypersensitivity effects. nih.gov

Future research in this area will involve designing and synthesizing probes that incorporate reporter groups, such as fluorescent tags or photoaffinity labels, onto the halogenated carbamazepine scaffold. These probes would allow for the direct visualization of the compound's distribution within cells and tissues and the identification of its specific binding partners. For example, a fluorescently labeled 10-Chloro-Carbamazepine could be used to track its interaction with voltage-gated sodium channels in real-time using advanced microscopy techniques.

Furthermore, probes can be developed to investigate the mechanisms behind adverse drug reactions. It is known that reactive metabolites of carbamazepine can covalently bind to proteins, potentially triggering an immune response. researchgate.net Probes designed to mimic these reactive metabolites could help identify the specific proteins targeted, providing crucial information for designing safer drugs. researchgate.net

Investigations into Environmental Remediation Strategies for Halogenated Carbamazepine Derivatives

Carbamazepine and its derivatives are frequently detected in wastewater and surface water due to their widespread use and resistance to conventional water treatment processes. nih.govmdpi.com Halogenated derivatives may exhibit similar or even greater persistence and potential toxicity. Therefore, developing effective environmental remediation strategies is a critical area of future research.

Advanced Oxidation Processes (AOPs), such as ozonation and UV/chlorine treatment, have shown promise in degrading carbamazepine. nih.govmdpi.com Future studies should focus on optimizing these processes for halogenated analogues and identifying the resulting transformation products. It is crucial to ensure that the degradation process does not lead to the formation of byproducts that are more toxic than the parent compound, such as the mutagenic compound acridine, which can be formed from carbamazepine photodegradation. researchgate.net

Bioremediation and phytoremediation are also promising avenues for research. Phytoremediation, the use of plants to remove pollutants, has been studied for carbamazepine and its metabolites. nih.gov For instance, maize plants have shown the ability to take up and store the metabolite 10,11-epoxycarbamazepine. nih.gov Future investigations could screen different plant species for their ability to remediate soil and water contaminated with 10-Chloro-Carbamazepine and other halogenated derivatives. Additionally, combining different treatment methods, such as ozonation followed by granular activated carbon (GAC) filtration, could provide a robust approach to substantially reduce the environmental discharge of these compounds. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| 10-Chloro-Carbamazepine |

| 10,11-dihydro-10,11-dihydroxycarbamazepine |

| 10,11-dihydro-10-hydroxy-cabamazepine |

| 10,11-epoxycarbamazepine |

| 9-carboxy-acridine |

| Acridone |

| Carbamazepine |

| Oxcarbazepine |

Q & A

Basic Research Questions

Q. How should researchers design experiments to assess the stability of 10-Chloro Carbamazepine under varying environmental conditions?

- Methodological Answer : Stability studies should test variables like pH, temperature, and light exposure using controlled batch experiments. Analytical techniques such as HPLC or LC-MS/MS are recommended for quantifying degradation products. Replicate experiments (n ≥ 3) with statistical analysis (e.g., ANOVA) ensure reproducibility. Include accelerated stability testing under stress conditions to model long-term degradation .

Q. What are the best practices for synthesizing this compound in laboratory settings?

- Methodological Answer : Optimize synthesis via chlorination of carbamazepine using agents like SOCl₂ or PCl₃ under inert atmospheres. Monitor reaction progress with TLC or in situ FTIR. Purify via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane). Confirm purity and structure using NMR (¹H/¹³C), mass spectrometry, and elemental analysis .

Q. How can researchers conduct a systematic literature review to identify gaps in this compound pharmacology?

- Methodological Answer : Use databases (PubMed, SciFinder) with keywords like "this compound metabolism" or "structure-activity relationships." Apply the PICO framework (Population, Intervention, Comparison, Outcome) to filter studies. Critically appraise sources for bias using tools like CASPe guidelines, focusing on methodological rigor and reproducibility .

Advanced Research Questions

Q. How can contradictory data on the pharmacological activity of this compound be resolved?

- Methodological Answer : Perform meta-analysis to assess heterogeneity across studies. Variables like dosage, cell/animal models, and assay protocols (e.g., CYP450 inhibition vs. receptor binding) should be standardized. Use in silico docking (AutoDock Vina) to validate binding affinities and molecular dynamics simulations to study conformational changes. Address discrepancies through controlled replication studies .

Q. What computational approaches are effective for predicting the environmental fate of this compound?

- Methodological Answer : Combine density functional theory (DFT) to calculate reaction pathways (e.g., hydrolysis, oxidation) with QSAR models to estimate biodegradation rates. Validate predictions using experimental data from advanced oxidation processes (e.g., FeS-S₂O₈²⁻ systems) or microbial degradation assays. Cross-reference with environmental fate databases like EPI Suite .

Q. How can analytical methods for detecting this compound in complex matrices be optimized?

- Methodological Answer : Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from biological fluids. Optimize LC-MS/MS parameters (e.g., ionization mode: ESI+, column: C18, gradient elution). Validate method sensitivity (LOQ ≤ 1 ng/mL), precision (CV < 15%), and recovery (70–120%) per ICH guidelines. Conduct matrix effect studies using post-column infusion .

Q. What strategies address challenges in elucidating the metabolic pathways of this compound?

- Methodological Answer : Use hepatic microsomal incubations (human/rat) with NADPH cofactors. Identify metabolites via high-resolution mass spectrometry (HRMS) and tandem MS/MS fragmentation. Compare with synthetic reference standards. Apply kinetic modeling (e.g., Michaelis-Menten) to quantify enzyme affinity (Km) and metabolic clearance .

Methodological Considerations

- Data Contradiction Analysis : For conflicting results, apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses. Use sensitivity analysis to test robustness of conclusions .

- Experimental Design : Follow factorial design (e.g., Box-Behnken) to optimize multi-variable experiments. Include negative controls and blinded data analysis to reduce bias .

- Reporting Standards : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for experimental details, including compound characterization data and raw data deposition in repositories like Zenodo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.